molecular formula C10H16Cl2N2 B3002174 1-Methyl-1,2,3,4-tetrahydroquinolin-3-amine dihydrochloride CAS No. 2044836-47-5

1-Methyl-1,2,3,4-tetrahydroquinolin-3-amine dihydrochloride

Cat. No.: B3002174
CAS No.: 2044836-47-5
M. Wt: 235.15
InChI Key: MVEYIKLSFGVGLA-UHFFFAOYSA-N
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Description

1-Methyl-1,2,3,4-tetrahydroquinolin-3-amine dihydrochloride is a chemical compound with the molecular formula C10H16Cl2N2. It is a derivative of tetrahydroisoquinoline, a class of compounds known for their diverse biological activities. This compound has gained attention due to its potential neuroprotective properties and its role in various scientific research applications .

Biochemical Analysis

Biochemical Properties

1-Methyl-1,2,3,4-tetrahydroquinolin-3-amine dihydrochloride has been found to interact with dopamine (DA) receptors . It inhibits the formation of 3,4-dihydroxyphenylacetic acid and shifts DA catabolism toward COMT-dependent O-methylation .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by interacting with the agonistic conformation of dopamine (DA) receptors . It also has an impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can interact with dopamine (DA) receptors, inhibit the formation of 3,4-dihydroxyphenylacetic acid, and shift DA catabolism toward COMT-dependent O-methylation . It also inhibits both MAO-A and B enzymes activity and increases neurotransmitters levels in the brain .

Temporal Effects in Laboratory Settings

It has been observed that this compound does not show extensive and significant toxic effects in in vivo and in vitro studies in rats .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. For instance, a significant increase in the climbing activity was observed after systemic administration of this compound in a higher dose of 20 mg/kg .

Metabolic Pathways

This compound is involved in several metabolic pathways. It inhibits the formation of 3,4-dihydroxyphenylacetic acid and shifts DA catabolism toward COMT-dependent O-methylation .

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Methyl-1,2,3,4-tetrahydroquinolin-3-amine dihydrochloride can be synthesized through several methods. One common approach involves the Pictet-Spengler reaction, where a biogenic amine (such as phenylethylamine) reacts with an aldehyde or α-keto acid . This reaction typically requires acidic conditions and can be catalyzed by various acids.

Industrial Production Methods

Industrial production of this compound may involve optimizing the Pictet-Spengler reaction for large-scale synthesis. This includes selecting appropriate catalysts, reaction temperatures, and purification methods to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

1-Methyl-1,2,3,4-tetrahydroquinolin-3-amine dihydrochloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various quinoline and tetrahydroquinoline derivatives, which can have different biological activities and applications .

Scientific Research Applications

1-Methyl-1,2,3,4-tetrahydroquinolin-3-amine dihydrochloride has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its potent neuroprotective properties and its ability to modulate multiple pathways involved in neuroprotection. Its dual action on dopamine metabolism and glutamate antagonism makes it a promising candidate for treating neurodegenerative diseases .

Properties

IUPAC Name

1-methyl-3,4-dihydro-2H-quinolin-3-amine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2.2ClH/c1-12-7-9(11)6-8-4-2-3-5-10(8)12;;/h2-5,9H,6-7,11H2,1H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVEYIKLSFGVGLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(CC2=CC=CC=C21)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2044836-47-5
Record name 1-methyl-1,2,3,4-tetrahydroquinolin-3-amine dihydrochloride
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